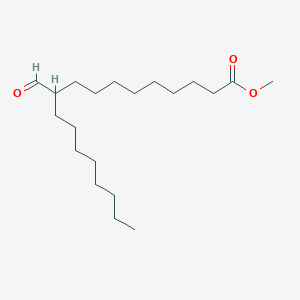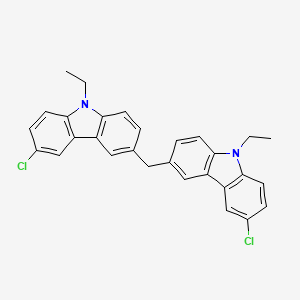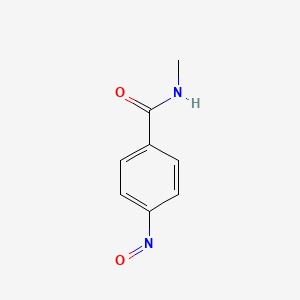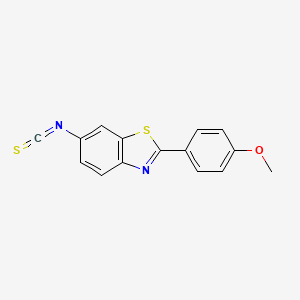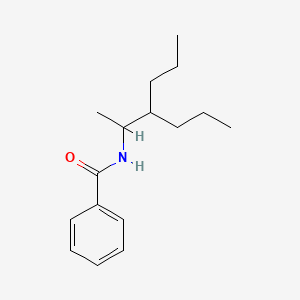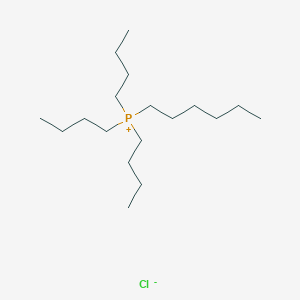
5-Ethenyl-2-methyl-1-propylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-2-methyl-1-propylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C11H16BrN. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methyl-1-propylpyridin-1-ium bromide typically involves the quaternization of 2-methyl-1-propylpyridine with an appropriate alkylating agent, such as bromoethane. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-2-methyl-1-propylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium hydroxide (KOH) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Aplicaciones Científicas De Investigación
5-Ethenyl-2-methyl-1-propylpyridin-1-ium bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-2-methyl-1-propylpyridin-1-ium bromide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt membrane integrity, leading to cell lysis. It can also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide: Similar in structure but with an iodide ion instead of bromide.
2-Methyl-1-propylpyridinium chloride: Another quaternary ammonium compound with a chloride ion.
Uniqueness
5-Ethenyl-2-methyl-1-propylpyridin-1-ium bromide is unique due to its specific combination of the ethenyl group and the bromide ion, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Propiedades
Número CAS |
53584-13-7 |
|---|---|
Fórmula molecular |
C11H16BrN |
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
5-ethenyl-2-methyl-1-propylpyridin-1-ium;bromide |
InChI |
InChI=1S/C11H16N.BrH/c1-4-8-12-9-11(5-2)7-6-10(12)3;/h5-7,9H,2,4,8H2,1,3H3;1H/q+1;/p-1 |
Clave InChI |
KJWGOORAJQNYIH-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+]1=C(C=CC(=C1)C=C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


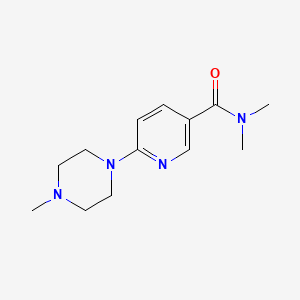
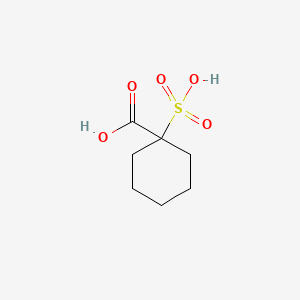
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)

